molecular formula C32H35N3O6S B11080481 ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate

ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate

Cat. No.: B11080481
M. Wt: 589.7 g/mol
InChI Key: BTCBISSDNWPEFN-UHFFFAOYSA-N
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Description

This compound features a thiazinan ring, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including methoxyphenyl, propoxyphenyl, and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate typically involves multi-step organic synthesis. The key steps include:

    Formation of the Thiazinan Ring: This step involves the cyclization of a suitable precursor containing sulfur and nitrogen atoms. Common reagents for this step include thiourea and an appropriate aldehyde or ketone.

    Introduction of Substituents: The methoxyphenyl and propoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nucleophile.

    Formation of the Benzoate Ester: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of an acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations for industrial synthesis include optimizing reaction conditions to maximize yield and purity, as well as ensuring the process is cost-effective and environmentally friendly. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazinan ring or the methoxyphenyl group. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can target the carbonyl groups within the molecule. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially if electron-withdrawing groups are present. Halogenation using reagents like bromine (Br₂) or chlorination with chlorine gas (Cl₂) are common examples.

Common Reagents and Conditions

    Oxidation: H₂O₂, KMnO₄, chromium trioxide (CrO₃)

    Reduction: NaBH₄, LiAlH₄, catalytic hydrogenation (H₂/Pd-C)

    Substitution: Br₂, Cl₂, sodium methoxide (NaOMe)

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazinan ring could lead to sulfoxides or sulfones, while reduction of the carbonyl groups would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it useful in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound could be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the thiazinan ring and aromatic substituents suggests it could interact with biological macromolecules in unique ways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. The structural complexity and functional diversity make it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound could be used in the development of specialty chemicals, such as advanced polymers or coatings. Its unique structure may impart desirable properties like enhanced stability or specific reactivity.

Mechanism of Action

The mechanism of action of ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate would depend on its specific application. In a biological context, it could interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and π-π stacking. The thiazinan ring and aromatic substituents could play crucial roles in binding to the active site of an enzyme or receptor, thereby modulating its activity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-ethoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate
  • Ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-butoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate

Uniqueness

The uniqueness of ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate lies in its specific combination of functional groups and the thiazinan ring. This combination imparts unique chemical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from other similar compounds.

Properties

Molecular Formula

C32H35N3O6S

Molecular Weight

589.7 g/mol

IUPAC Name

ethyl 4-[[3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene]amino]benzoate

InChI

InChI=1S/C32H35N3O6S/c1-4-20-41-27-16-12-24(13-17-27)33-30(37)28-21-29(36)35(19-18-22-6-14-26(39-3)15-7-22)32(42-28)34-25-10-8-23(9-11-25)31(38)40-5-2/h6-17,28H,4-5,18-21H2,1-3H3,(H,33,37)

InChI Key

BTCBISSDNWPEFN-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)C(=O)OCC)S2)CCC4=CC=C(C=C4)OC

Origin of Product

United States

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